molecular formula C9H10ClN3O B12540620 2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide CAS No. 652153-36-1

2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide

Cat. No.: B12540620
CAS No.: 652153-36-1
M. Wt: 211.65 g/mol
InChI Key: FXAASFXKBOHNBK-UHFFFAOYSA-N
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Description

2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a dimethylamino methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Toluene, xylene, dichloromethane

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and reduced amine derivatives .

Scientific Research Applications

2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine
  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride

Uniqueness

2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

652153-36-1

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

2-chloro-N-(dimethylaminomethylidene)pyridine-4-carboxamide

InChI

InChI=1S/C9H10ClN3O/c1-13(2)6-12-9(14)7-3-4-11-8(10)5-7/h3-6H,1-2H3

InChI Key

FXAASFXKBOHNBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

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